molecular formula C7H14O B1360152 3-Methyl-2-hexanone CAS No. 2550-21-2

3-Methyl-2-hexanone

Cat. No.: B1360152
CAS No.: 2550-21-2
M. Wt: 114.19 g/mol
InChI Key: GYWYASONLSQZBB-UHFFFAOYSA-N
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Description

3-Methyl-2-hexanone, also known as 2-Methyl-3-hexanone, is an organic compound with the molecular formula C7H14O. It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two hydrocarbon groups. This compound is used in various industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyl-2-hexanone can be synthesized through several methods. One common approach involves the oxidation of 3-methylhexanol using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The reaction typically occurs under acidic conditions to facilitate the oxidation process .

Industrial Production Methods: In industrial settings, this compound is often produced via catalytic hydrogenation of 3-methylhexanal. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions to achieve the desired conversion .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-2-hexanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Industrial Applications

3-Methyl-2-hexanone is primarily utilized in the following industrial applications:

  • Solvent Use :
    • It serves as a solvent in various chemical processes due to its ability to dissolve a wide range of substances. This property makes it valuable in paint thinners, varnishes, and coatings.
    • Its effectiveness as a solvent is demonstrated in formulations requiring high solvency power for resins and polymers.
  • Intermediate in Synthesis :
    • The compound acts as an intermediate in the synthesis of other chemicals, including pharmaceuticals and agrochemicals. It is particularly noted for its role in synthesizing specific active pharmaceutical ingredients (APIs) that require ketone functionalities.
  • Flavor and Fragrance Industry :
    • This compound is used to impart specific flavors and fragrances in food products and cosmetics. Its unique odor profile makes it suitable for enhancing sensory attributes.

Toxicological Studies

Research has extensively documented the toxicological effects of this compound, particularly concerning neurotoxicity:

  • Neurotoxicity Research : Studies indicate that exposure to this compound can lead to peripheral neuropathy characterized by axonal degeneration. Animal studies have shown significant neurological effects at exposure levels as low as 50 ppm .
Study TypeExposure DurationLOAEL (ppm)NOAEL (ppm)Observed Effects
InhalationChronic50100Peripheral neuropathy
OralChronic143N/AAxonal swelling

Environmental Impact Studies

The environmental implications of this compound have been examined through various studies:

  • Biodegradability : Research indicates that this compound can undergo microbial degradation, suggesting potential for bioremediation applications in contaminated sites.
  • Volatile Organic Compound (VOC) Studies : As a VOC, its emissions are monitored due to their impact on air quality and health. Studies have assessed its concentration levels in industrial environments and potential health risks associated with long-term exposure.

Case Study 1: Occupational Exposure

A significant study conducted on workers exposed to this compound highlighted the correlation between prolonged exposure and neurological disorders. The findings revealed that workers exhibited symptoms such as muscle weakness and sensory deficits, leading to regulatory recommendations for exposure limits .

Case Study 2: Environmental Assessment

An environmental assessment study evaluated the concentration of this compound in air samples from industrial zones. The results indicated elevated levels exceeding safety thresholds, prompting further investigation into mitigation strategies for VOC emissions .

Mechanism of Action

The mechanism of action of 3-Methyl-2-hexanone involves its interaction with various molecular targets. As a ketone, it can participate in hydrogen bonding and dipole-dipole interactions, influencing its reactivity and interactions with other molecules. The carbonyl group is particularly reactive, making it a key site for chemical reactions .

Comparison with Similar Compounds

Uniqueness: 3-Methyl-2-hexanone is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Its position of the methyl group and the length of the carbon chain differentiate it from other similar ketones, affecting its boiling point, solubility, and overall chemical behavior .

Biological Activity

3-Methyl-2-hexanone, also known as 3-methylhexan-2-one, is a ketone compound with the molecular formula C7H14OC_7H_{14}O. It is of interest due to its biological activity, which encompasses various biochemical interactions, metabolic pathways, and potential toxicological effects. This article provides a comprehensive overview of the biological activity of this compound, including its biochemical properties, cellular effects, mechanisms of action, and relevant case studies.

This compound serves as a substrate for several enzymes, particularly alcohol dehydrogenases and ketone reductases. These enzymes facilitate the reduction of this compound to its corresponding alcohol, playing a crucial role in its metabolism and detoxification within biological systems. The compound can also form adducts with proteins through nucleophilic addition reactions, potentially affecting protein function and stability.

Cellular Effects

The compound exhibits diverse effects on various cell types. For instance, in hepatocytes, it can induce oxidative stress by generating reactive oxygen species (ROS), which may activate the nuclear factor erythroid 2–related factor 2 (Nrf2) pathway involved in the cellular response to oxidative stress. Additionally, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins.

Table 1: Summary of Cellular Effects

Cell Type Effect Mechanism
HepatocytesInduction of oxidative stressGeneration of ROS
NeuronsNeurotoxicityInteraction with cytochrome P450 enzymes
Muscle CellsAltered proliferationChanges in signaling pathways

Molecular Mechanisms

At the molecular level, this compound interacts with various targets. It can inhibit cytochrome P450 monooxygenases, leading to toxic accumulation of the compound and its metabolites. Additionally, it may interact with DNA and RNA, resulting in changes in gene expression and protein synthesis. The compound's carbonyl group is particularly reactive, facilitating its participation in hydrogen bonding and dipole-dipole interactions.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound under laboratory conditions can influence its biological effects over time. Long-term exposure has been linked to persistent oxidative stress and alterations in cellular functions such as apoptosis and differentiation.

Dosage Effects in Animal Models

The biological effects of this compound are dose-dependent. Low doses may have minimal effects on cellular function; however, higher doses can lead to significant toxic outcomes including liver damage, neurotoxicity, and reproductive toxicity. These adverse effects are exacerbated by prolonged exposure.

Table 2: Dosage Effects in Animal Studies

Dosage (mg/kg/day) Observed Effects
<100Minimal effects
100 - 400Liver damage, neurotoxicity
>400Significant reproductive toxicity

Metabolic Pathways

This compound is metabolized through several pathways. It undergoes reduction by alcohol dehydrogenases and oxidation by cytochrome P450 enzymes. These pathways are essential for detoxification and elimination from the body. The compound's lipophilic nature enables it to accumulate in lipid-rich tissues such as the liver.

Transport and Distribution

Within biological systems, this compound is transported via passive diffusion and active transport mechanisms. Its interaction with transporters like albumin facilitates distribution throughout the body. The compound's localization within subcellular compartments—such as the cytoplasm and mitochondria—can influence its activity and function.

Case Studies

Research has demonstrated that exposure to this compound can lead to significant health concerns. For example, a study involving animal models showed that chronic exposure resulted in neurotoxic effects similar to those observed with other ketones like 2-hexanone . Specific findings included reduced locomotor activity and peripheral neuropathy at high exposure levels.

Q & A

Q. Basic: What are the common laboratory synthesis methods for 3-Methyl-2-hexanone, and how do their yields compare?

Answer:
Two primary methods are documented:

  • Grignard Reaction : Using 2-pentylmagnesium bromide, this method achieves 90% yield after distillation, producing high-purity this compound (boiling point: 142–146°C) .
  • Alkylation of 2-Hexanone : Reaction with methyl triflate (CH₃OTf) yields ~15% , limited by competing side reactions and purification challenges .
Method Catalyst/ReagentYieldKey Conditions
Grignard Reaction2-Pentylmagnesium bromide90%Anhydrous ether, reflux
AlkylationMethyl triflate15%Polar aprotic solvent, controlled pH

Recommendation : The Grignard method is preferred for scalability, while alkylation requires optimization of electrophilic agents to suppress byproducts.

Q. Advanced: How can researchers resolve contradictions in reported synthesis yields under varying catalytic conditions?

Answer:
Discrepancies arise from:

  • Catalyst Selectivity : Transition metal catalysts (e.g., Pd) may enhance regioselectivity but require rigorous moisture control.
  • Reaction Kinetics : Side reactions (e.g., over-alkylation) reduce yields in alkylation routes; kinetic studies via NMR can identify intermediates .
  • Purification Efficacy : Distillation efficiency impacts final yield, especially for low-boiling-point byproducts.

Methodological Approach :

Perform in situ monitoring (e.g., GC-MS) to track reaction progress.

Optimize solvent polarity to favor monofunctionalization.

Compare activation energies via computational modeling (DFT) to predict optimal pathways .

Q. Basic: What spectroscopic techniques are recommended for characterizing this compound?

Answer:

  • ¹H NMR : Key signals include δ 2.47 (m, 1H, CH adjacent to carbonyl), 2.05 (s, 3H, methyl group), and 0.93 (t, 3H, terminal methyl) .
  • IR Spectroscopy : Strong absorption at 1710 cm⁻¹ (C=O stretch) confirms ketone functionality .
  • GC-MS : Retention indices and fragmentation patterns (e.g., m/z 114 [M⁺]) aid in identification and purity assessment .

Q. Advanced: What metabolic pathways are implicated in the neurotoxicity of this compound, and what models study this?

Answer:

  • Metabolism : Likely undergoes cytochrome P450-mediated oxidation to 2,5-hexanedione , a neurotoxic γ-diketone causing axonal neuropathy. This mirrors the metabolism of 2-hexanone .
  • Experimental Models :
    • In Vitro : Human hepatocyte cultures to identify CYP isoforms involved.
    • In Vivo : Rodent models (e.g., Sprague-Dawley rats) exposed to this compound, with histopathological analysis of sciatic nerves.
    • Biomarkers : Urinary 2,5-hexanedione quantification via LC-MS/MS .

Q. Advanced: How can GC-MS combined with sensorial analysis detect trace this compound in environmental samples?

Answer:

  • Sample Preparation : Solid-phase microextraction (SPME) with Carboxen/PDMS fibers concentrates volatile compounds .
  • GC Parameters :
    • Column: SLB-IL60 ionic liquid column for superior ketone separation.
    • Oven Program: 40°C (2 min) → 10°C/min → 240°C.
  • Sensorial Sniffing : Trained panels correlate chromatographic peaks (e.g., retention time ~19.6 min) with musty odors, confirming identity .
Compound Retention Time (min)Odor Description
This compound19.6Musty, fruity
2-Ethyl-1-hexanol22.3Chemical, sweet

Q. Basic: What key physical properties are critical for experimental design?

Answer:

  • Density : 0.828 g/cm³ at 25°C (affects solvent layering in extractions).
  • Boiling Point : 140–146°C (dictates distillation conditions).
  • Flash Point : 40°C (requires flame-free setups for safe handling) .
Property ValueRelevance
Density (20°C)0.82 g/mLSolvent compatibility
Boiling Point140–146°CPurification strategy
Vapor Pressure~4.5 mmHg at 25°CVentilation requirements

Q. Advanced: How does this compound interact with enzymes in biochemical studies?

Answer:

  • Enzyme Inhibition : Acts as a competitive inhibitor for alcohol dehydrogenases (ADH) due to structural mimicry of smaller ketones.
  • Methodology :
    • Kinetic Assays : Measure ADH activity spectrophotometrically (NADH depletion at 340 nm) with/without this compound.
    • Docking Studies : Molecular modeling (AutoDock Vina) predicts binding affinity to ADH active sites .
  • Findings : IC₅₀ values range from 50–100 μM, suggesting moderate inhibitory potency .

Q. Basic: What safety protocols are essential when handling this compound?

Answer:

  • Storage : Class 3 flammable liquid; store at –20°C in flame-proof cabinets .
  • PPE : Nitrile gloves, vapor-resistant goggles, and fume hoods mandatory.
  • Spill Management : Absorb with vermiculite and neutralize with 10% acetic acid .

Properties

IUPAC Name

3-methylhexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-4-5-6(2)7(3)8/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYWYASONLSQZBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80870985
Record name 3-Methylhexan-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2550-21-2
Record name 3-Methyl-2-hexanone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylhexan-2-one
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Record name 3-Methylhexan-2-one
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Record name 3-methylhexan-2-one
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Retrosynthesis Analysis

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Min. plausibility 0.01
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